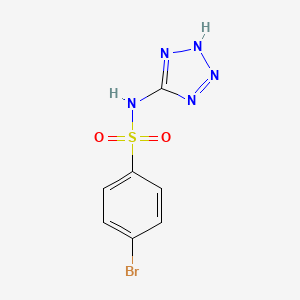

Benzenesulfonamide, 4-bromo-N-2H-tetrazol-5-yl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzenesulfonamide, 4-bromo-N-2H-tetrazol-5-yl-” is a chemical compound with the molecular formula C7H6BrN5O2S . It has a molecular weight of 304.12 .

Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, 4-bromo-N-2H-tetrazol-5-yl-” consists of a benzenesulfonamide core with a 4-bromo substitution and a N-2H-tetrazol-5-yl group .Physical And Chemical Properties Analysis

“Benzenesulfonamide, 4-bromo-N-2H-tetrazol-5-yl-” has a predicted density of 1.991±0.06 g/cm3 and a predicted boiling point of 501.2±52.0 °C .Scientific Research Applications

Photodynamic Therapy Applications

Zinc Phthalocyanine Derivatives : The synthesis of novel zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide has shown potential for applications in photodynamic therapy, an alternative cancer treatment method. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Zinc(II) Phthalocyanine : Another study on zinc(II) phthalocyanine substituted with benzenesulfonamide units, focusing on their synthesis, characterization, and photophysicochemical properties, emphasizes their potential as photosensitizers in photodynamic therapy due to their good solubility and favorable photostability (Öncül, Öztürk, & Pişkin, 2021).

Molecular Structure and Bioactivity

Sulfonamide Derivatives Synthesis and Bioactivity : Research into the synthesis, molecular structure, spectroscopic properties, and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides has been conducted. These compounds show potential as highly active antibacterial agents, with their molecular docking results supporting experimental observations (Akram et al., 2019).

Crystal Structure and Docking Studies : The crystal structure and molecular docking studies of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provide insights into its interaction within the active site of the cyclooxygenase-2 enzyme. This research contributes to understanding the compound's potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Supramolecular Architectures

- Supramolecular Synthons in Benzenesulfonamides : The study of N-(4-bromobenzoyl)-substituted benzenesulfonamides provides detailed insights into their molecular packing, intermolecular interactions, and the formation of various supramolecular architectures. This understanding is crucial for applications in molecular design and crystal engineering (Naveen et al., 2017).

Environmental Occurrence and Analysis

- Analytical Methods and Environmental Occurrence : Benzotriazoles, benzothiazoles, and benzenesulfonamides, including compounds like 4-bromo-N-2H-tetrazol-5-yl-benzenesulfonamide, are identified as emerging organic pollutants. This research reviews analytical methods for their determination in environmental matrices and discusses their occurrence and behavior in water, soil, and sewage treatment processes (Herrero et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide are certain amino acid residues within the active pockets of specific enzymes . These residues include ASP168, PHE169, GLU71, and SER32 .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . This interaction is facilitated by the electrostatic interactions between the NO2- part of the compound and the NH2+ groups of the selected enzyme’s lysine residues .

Pharmacokinetics

The compound’s molecular weight is 30412, and it has a predicted density of 1991±006 g/cm3 . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The compound exhibits significant cytotoxic effects, as demonstrated by its inhibition zones ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) . This suggests that the compound could potentially induce cell death in the targeted cells.

Action Environment

The action, efficacy, and stability of 4-bromo-N-2H-tetrazol-5-yl-Benzenesulfonamide could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by the presence of an inert atmosphere . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other chemical substances in the environment.

properties

IUPAC Name |

4-bromo-N-(2H-tetrazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5O2S/c8-5-1-3-6(4-2-5)16(14,15)11-7-9-12-13-10-7/h1-4H,(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXHZJOYOUNZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NNN=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473586.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide](/img/structure/B2473594.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2473596.png)

![3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2473603.png)